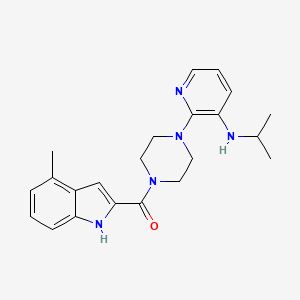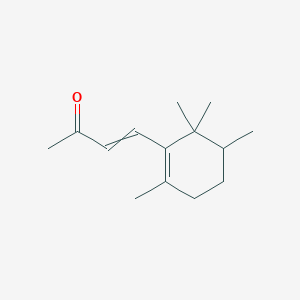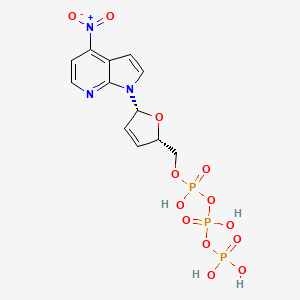
Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound It features a triphosphoric acid core with a substituted furan and pyrrolopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- typically involves multi-step organic synthesis. The process may start with the preparation of the furan and pyrrolopyridine intermediates, followed by their coupling with triphosphoric acid under specific conditions. Common reagents used in these reactions include phosphorus oxychloride, organic solvents like dichloromethane, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan and pyrrolopyridine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific transformations. For example, reduction of the nitro group yields an amine, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where traditional therapies are ineffective.
Industry
In industry, this compound may find applications in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. It can also be used as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group and other functional groups in the molecule can form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triphosphoric acid esters and derivatives of furan and pyrrolopyridine. Examples include:
- Triphosphoric acid, P-((2,5-dihydro-5-(4-amino-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester
- Triphosphoric acid, P-((2,5-dihydro-5-(4-methyl-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester
Uniqueness
The uniqueness of Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- lies in its specific substitution pattern and the presence of the nitro group. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for research and application.
Propiedades
Número CAS |
132062-51-2 |
|---|---|
Fórmula molecular |
C12H14N3O13P3 |
Peso molecular |
501.17 g/mol |
Nombre IUPAC |
[hydroxy-[[(2S,5R)-5-(4-nitropyrrolo[2,3-b]pyridin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H14N3O13P3/c16-15(17)10-3-5-13-12-9(10)4-6-14(12)11-2-1-8(26-11)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-6,8,11H,7H2,(H,21,22)(H,23,24)(H2,18,19,20)/t8-,11+/m0/s1 |
Clave InChI |
ZAHIUJPYUHFDBC-GZMMTYOYSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
SMILES canónico |
C1=CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




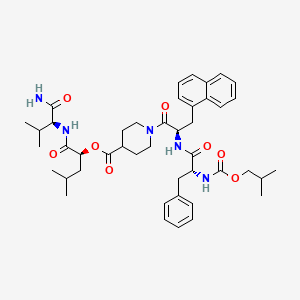
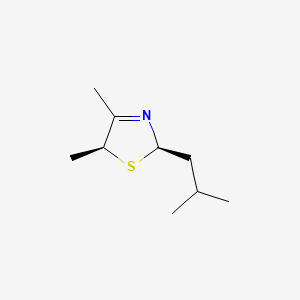
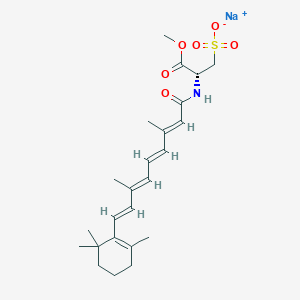

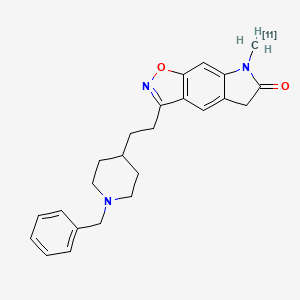


![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

